N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide
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Overview
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide is a synthetic organic compound characterized by its unique structural components, including a naphthamide group, a chlorinated phenyl ring, and an isothiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isothiazolidinone Ring: This step involves the reaction of a suitable precursor with sulfur and an oxidizing agent to form the isothiazolidinone ring.
Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated phenyl ring is then coupled with 2-naphthamide under conditions that may involve the use of a base (e.g., sodium hydride) and a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The isothiazolidinone moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the nitro or carbonyl groups if present.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or primary amines under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution of the chlorine atom can yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or cellular pathways.
Industry
In industry, this compound could be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its structural features may impart desirable properties to these materials, such as stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isothiazolidinone moiety could play a role in binding to these targets, while the naphthamide group might influence the compound’s overall pharmacokinetics and dynamics.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-naphthamide: Lacks the isothiazolidinone moiety, potentially altering its reactivity and biological activity.
N-(4-chloro-3-nitrophenyl)-2-naphthamide: Contains a nitro group instead of the isothiazolidinone, which may affect its chemical and biological properties.
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of a naphthamide, influencing its solubility and reactivity.
Uniqueness
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the isothiazolidinone moiety, in particular, distinguishes it from many other compounds and may contribute to its unique properties and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c21-18-9-8-17(13-19(18)23-10-3-11-27(23,25)26)22-20(24)16-7-6-14-4-1-2-5-15(14)12-16/h1-2,4-9,12-13H,3,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSZNBHTADPCDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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